molecular formula C9H11F2NO B13172327 3-Amino-1-(2,6-difluorophenyl)propan-1-ol

3-Amino-1-(2,6-difluorophenyl)propan-1-ol

Cat. No.: B13172327
M. Wt: 187.19 g/mol
InChI Key: PYANLDSJESQNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(2,6-difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11F2NO It is characterized by the presence of an amino group, a hydroxyl group, and a difluorophenyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,6-difluorophenyl)propan-1-ol typically involves the reaction of 2,6-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the reduction of the nitro group to an amino group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,6-difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

3-Amino-1-(2,6-difluorophenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,6-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects. The difluorophenyl group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride
  • 3-(2,6-difluorophenyl)propan-1-amine
  • 3-(2,3-difluorophenyl)propan-1-ol

Uniqueness

3-Amino-1-(2,6-difluorophenyl)propan-1-ol is unique due to the specific positioning of the difluorophenyl group, which influences its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

3-amino-1-(2,6-difluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11F2NO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8,13H,4-5,12H2

InChI Key

PYANLDSJESQNCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CCN)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.